molecular formula C36H74O2 B096887 1-(2-hexadecoxyethoxy)octadecane CAS No. 17367-10-1

1-(2-hexadecoxyethoxy)octadecane

Cat. No.: B096887
CAS No.: 17367-10-1
M. Wt: 539 g/mol
InChI Key: RSHNRWZRUITEEY-UHFFFAOYSA-N
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Description

1-(2-Hexadecoxyethoxy)octadecane is a branched ether compound with a long alkyl chain structure. This configuration suggests surfactant-like properties due to its amphiphilic nature, combining hydrophobic alkyl chains with a polar ether linkage. Similar compounds, such as 1-(2-(2-propoxy-ethoxy)-ethoxy)-octadecane (CAS 95868-76-1), are documented in organic liquid studies . These ethers are typically synthesized for applications in material science, surface chemistry, or as intermediates in organic synthesis.

Properties

CAS No.

17367-10-1

Molecular Formula

C36H74O2

Molecular Weight

539 g/mol

IUPAC Name

1-(2-hexadecoxyethoxy)octadecane

InChI

InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-36-35-37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

RSHNRWZRUITEEY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC

Synonyms

1-[2-(Hexadecyloxy)ethoxy]octadecane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hexadecoxyethoxy)octadecane typically involves the reaction of octadecane with hexadecyloxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The raw materials are fed into the reactor at controlled rates, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-hexadecoxyethoxy)octadecane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can also undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-(2-hexadecoxyethoxy)octadecane is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains provide excellent hydrophobic properties, making it suitable for use in detergents and cleaning agents .

Biology: In biological research, this compound is used as a model molecule to study membrane dynamics and interactions. Its amphiphilic nature allows it to mimic the behavior of biological lipids, making it useful in the study of cell membranes and lipid bilayers .

Medicine: this compound is explored for its potential use in drug delivery systems. Its ability to form stable micelles and vesicles makes it a promising candidate for encapsulating hydrophobic drugs and improving their bioavailability .

Industry: In the industrial sector, this compound is used as a lubricant and anti-corrosion agent. Its long hydrocarbon chains provide excellent lubrication properties, while its ether linkage enhances its stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of 1-(2-hexadecoxyethoxy)octadecane is primarily based on its amphiphilic nature. The long hydrocarbon chains interact with hydrophobic surfaces, while the ethoxy bridge provides a hydrophilic interface. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Octadecane (C18H38)
  • Structure : A straight-chain alkane without functional groups.
  • Properties : High hydrophobicity, low solubility in polar solvents.
  • Key Differences : Unlike 1-(2-hexadecoxyethoxy)octadecane, octadecane lacks ether linkages, making it less polar and unsuitable for applications requiring amphiphilicity.
  • Applications : Used as a reference standard in chromatography (100% recovery in GC-FID ) and in studies on hydrocarbon biodegradation .
1-Methoxyoctadecane (C19H40O)
  • Structure : A C18 chain with a terminal methoxy (-OCH3) group.
  • Properties : Higher polarity than octadecane but lower than ethoxy-substituted derivatives. Classified as acutely toxic (H302) and a skin irritant (H315) .
1-(Ethenyloxy)octadecane (CAS 930-02-9)
  • Structure : Octadecane substituted with a vinyl ether group.
  • Properties : Reactive due to the vinyl group, which can undergo polymerization. Viscosity data calculated via Joback method: 0.0004232 Pa·s at 449.12 K .
  • Key Differences : The vinyl ether’s reactivity contrasts with the stability of the ethoxy-hexadecoxy group in the target compound .
Octadecyl Phenols (e.g., 1-(4-hydroxyphenyl)-octadecane)
  • Structure: Phenolic hydroxyl group attached to a C18 chain.
  • Properties: Capable of hydrogen bonding, leading to distinct phase behaviors (e.g., monolayer formation at air/water interfaces) .
  • Key Differences: Phenolic derivatives exhibit higher polarity and interfacial activity compared to ethers like this compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C36H74O3 554.98 (estimated) Amphiphilic, likely high thermal stability
Octadecane C18H38 254.50 Nonpolar, m.p. ~28–30°C, GC recovery 100%
1-Methoxyoctadecane C19H40O 284.52 Acute oral toxicity (LD50 > 300 mg/kg)
1-(Ethenyloxy)octadecane C20H38O 294.52 Viscosity: 0.0004232 Pa·s at 449.12 K

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